![molecular formula C24H23N3O5S2 B2682769 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941952-03-0](/img/structure/B2682769.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
Synthesis Approaches
Research into pyridine derivatives, including compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide, has shown promising antimicrobial properties. These compounds are synthesized through a series of reactions involving electrophilic complexes and condensation to give the desired products. Their structures have been confirmed by elemental analyses, IR, 1H NMR, and mass-spectral data. The antimicrobial activity screening of these compounds has indicated considerable antibacterial effectiveness Patel & Agravat, 2009.
Antimalarial and Antiviral Potential
Computational and Molecular Docking Studies
Further research explored the antimalarial capabilities of sulfonamide derivatives, utilizing computational calculations and molecular docking studies. These studies revealed the derivatives' promising antimalarial activity, characterized by their ADMET properties and IC50 values. Additionally, the molecular docking studies of synthesized compounds showed small energy affinity against key proteins, indicating potential as COVID-19 therapeutics Fahim & Ismael, 2021.
Enzyme Inhibitory Activities
Conventional and Microwave-Assisted Synthesis
Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives synthesized through both conventional and microwave-assisted protocols demonstrated significant enzyme inhibitory activities. These activities include inhibition against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. The study highlights the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysfunction Virk et al., 2018.
Anticancer Activity
Coordination Complexes with Anticancer Properties
The synthesis of Co(II) complexes of derivatives structurally related to the query compound demonstrated promising anticancer activity. These complexes have been characterized by various analytical techniques, and their structures were confirmed. The in vitro cytotoxicity studies against human breast cancer cell lines indicated the potential of these complexes as anticancer agents Vellaiswamy & Ramaswamy, 2017.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-32-20-8-6-9-21-23(20)26-24(33-21)27(15-17-7-4-5-14-25-17)22(28)16-34(29,30)19-12-10-18(31-2)11-13-19/h4-14H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONMNHNBJXTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

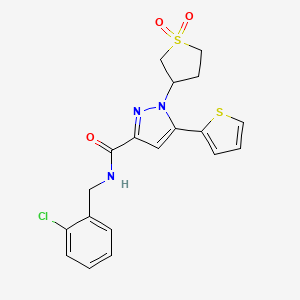
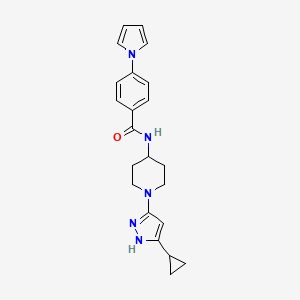
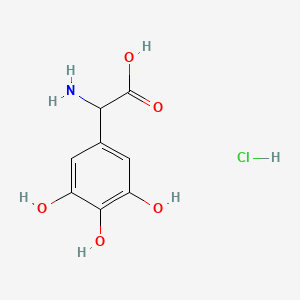

![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
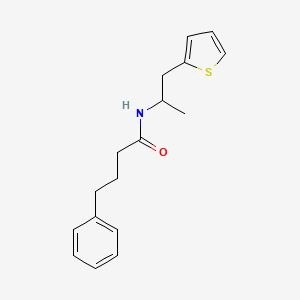
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
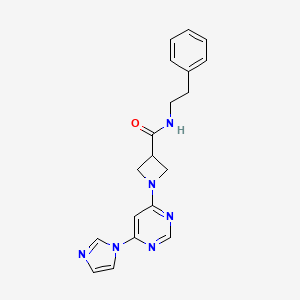
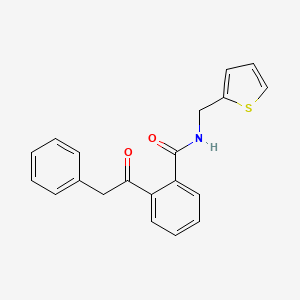
![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)
